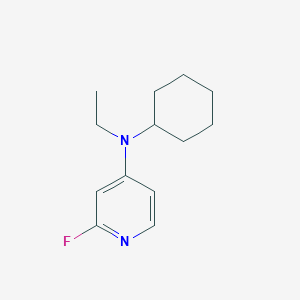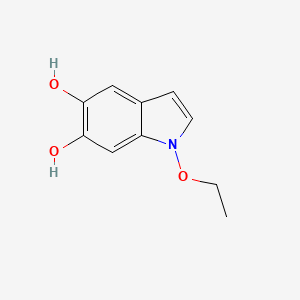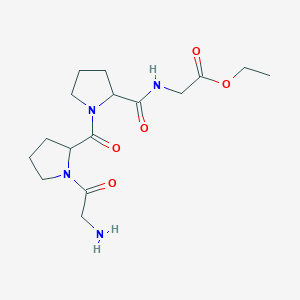![molecular formula C8H10N4OS B12936133 [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol CAS No. 14133-07-4](/img/structure/B12936133.png)
[6-(Ethylsulfanyl)-9h-purin-9-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-(Ethylthio)-9H-purin-9-yl)methanol: is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. The presence of an ethylthio group at the 6-position and a methanol group at the 9-position of the purine ring makes this compound unique and potentially useful in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Ethylthio)-9H-purin-9-yl)methanol typically involves the following steps:
Formation of the Purine Ring: The purine ring can be synthesized through a multi-step process starting from simple precursors such as formamide and glycine. These precursors undergo cyclization and subsequent functionalization to form the purine core.
Introduction of the Ethylthio Group: The ethylthio group can be introduced via a nucleophilic substitution reaction. This involves reacting the purine derivative with ethanethiol in the presence of a suitable base such as sodium hydride or potassium carbonate.
Attachment of the Methanol Group: The methanol group can be introduced through a hydroxymethylation reaction. This involves the reaction of the purine derivative with formaldehyde in the presence of a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of (6-(Ethylthio)-9H-purin-9-yl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: (6-(Ethylthio)-9H-purin-9-yl)methanol can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol derivative. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The ethylthio group can be substituted with other nucleophiles such as amines or halides. This reaction typically requires the presence of a suitable catalyst or base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, sodium iodide, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or halogenated purine derivatives.
Aplicaciones Científicas De Investigación
(6-(Ethylthio)-9H-purin-9-yl)methanol: has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives. Its unique functional groups allow for further chemical modifications.
Biology: The compound can be used in studies related to nucleic acid analogs and their interactions with enzymes and receptors.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (6-(Ethylthio)-9H-purin-9-yl)methanol involves its interaction with specific molecular targets such as enzymes and receptors. The ethylthio group can enhance the compound’s binding affinity to these targets, while the methanol group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(6-Methylthio-9H-purin-9-yl)methanol: Similar structure but with a methylthio group instead of an ethylthio group.
(6-(Ethylthio)-9H-purin-9-yl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
(6-(Ethylthio)-9H-purin-9-yl)amine: Similar structure but with an amine group instead of a methanol group.
Uniqueness
- The presence of both the ethylthio and methanol groups in (6-(Ethylthio)-9H-purin-9-yl)methanol provides unique chemical properties that can be exploited in various applications. The combination of these functional groups allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound in research and industry.
Propiedades
Número CAS |
14133-07-4 |
|---|---|
Fórmula molecular |
C8H10N4OS |
Peso molecular |
210.26 g/mol |
Nombre IUPAC |
(6-ethylsulfanylpurin-9-yl)methanol |
InChI |
InChI=1S/C8H10N4OS/c1-2-14-8-6-7(9-3-10-8)12(5-13)4-11-6/h3-4,13H,2,5H2,1H3 |
Clave InChI |
PPHKAJISFSYMPB-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=NC=NC2=C1N=CN2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromo-7-(2,3,4-trifluorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B12936063.png)
![1-(2-{2-[(Prop-2-yn-1-yl)oxy]ethoxy}ethoxy)butane](/img/structure/B12936065.png)






![Methyl 2-[(1H-indol-3-yl)methyl]-1,3-thiazolidine-4-carboxylate](/img/structure/B12936123.png)


![1H-Benzimidazole, 5-methoxy-2-[2-(2-pyridinyl)phenyl]-](/img/structure/B12936130.png)

